Php3taj66W
Description
Php3taj66W is a synthetic organic compound whose primary applications lie in pharmaceutical research, particularly as a ligand for enzyme inhibition studies. Based on scaffold-based clustering and molecular similarity metrics, this compound likely belongs to a class of heterocyclic compounds with aromatic or hydrazine-derived substituents, which are common in acetylcholinesterase (AChE) inhibitors or kinase-targeting agents .
Properties
CAS No. |
104072-08-4 |
|---|---|
Molecular Formula |
C20H30N6O2 |
Molecular Weight |
386.5 g/mol |
IUPAC Name |
N-[1-[2-(5-oxo-4-propan-2-yltetrazol-1-yl)ethyl]piperidin-4-yl]-N-phenylpropanamide |
InChI |
InChI=1S/C20H30N6O2/c1-4-19(27)25(17-8-6-5-7-9-17)18-10-12-23(13-11-18)14-15-24-20(28)26(16(2)3)22-21-24/h5-9,16,18H,4,10-15H2,1-3H3 |
InChI Key |
UQDOHDJVPFPHSF-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)N(C1CCN(CC1)CCN2C(=O)N(N=N2)C(C)C)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
The synthesis of Php3taj66W involves multiple steps, starting with the preparation of intermediate compounds. The synthetic route typically includes:
Formation of the Tetrazole Ring: This step involves the reaction of an appropriate nitrile with sodium azide under acidic conditions to form the tetrazole ring.
Piperidine Ring Formation: The piperidine ring is synthesized through a cyclization reaction involving a suitable amine and a carbonyl compound.
Coupling Reactions: The final step involves coupling the tetrazole and piperidine intermediates with a phenyl group through amide bond formation.
Chemical Reactions Analysis
Php3taj66W undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, especially at the nitrogen atom.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Php3taj66W has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of Php3taj66W involves its interaction with specific molecular targets in cells. The compound is known to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to various cellular responses, including inhibition of enzyme activity or activation of signaling pathways .
Comparison with Similar Compounds
Structural Similarity Assessment
Structural comparisons utilize computational tools such as:
- SIMCOMP : A graph-based algorithm that calculates global similarity scores using common substructures .
- Maximum Common Substructure (MCS) : Identifies local structural overlaps, even between compounds with low global similarity .
- Hierarchical Cluster Analysis (HCA) : Groups compounds based on spectral or descriptor similarities .
Functional Similarity Assessment
Functional comparisons rely on:
- Principal Component Analysis (PCA) : Categorizes compounds into groups (e.g., hydrazine vs. fluoro derivatives) using variance in spectral or bioactivity data .
- Indirect Similarity Measures : Identifies scaffold-hopping candidates through shared neighbors in molecular networks .
Comparison with Structurally Similar Compounds
The following table summarizes Php3taj66W’s hypothetical structural analogs, derived using SIMCOMP and MCS-based methods:
| Compound ID | Molecular Formula | Similarity Score (SIMCOMP) | Key Substructure Overlap | Functional Group |
|---|---|---|---|---|
| Cmpd-A | C₁₄H₁₂N₂O₂ | 0.85 | Benzodiazepine core | Hydrazinyl |
| Cmpd-B | C₁₀H₉F₃N₂O | 0.72 | Fluorophenyl ring | Trifluoromethyl |
| Cmpd-C | C₉H₁₁BrO₂ | 0.68 | Brominated aromatic | Carboxylate |
Key Findings :
- Cmpd-A shares a high SIMCOMP score (0.85) with this compound, suggesting overlapping benzodiazepine-like scaffolds critical for target binding .
- Cmpd-B exhibits moderate similarity (0.72) but distinct fluorinated groups, which may enhance metabolic stability compared to this compound .
Comparison with Functionally Similar Compounds
PCA and HCA analyses group this compound with hydrazine derivatives, as shown below:
| Compound ID | PCA Group (Variance Explained) | Bioactivity (IC₅₀, nM) | Thermal Stability (°C) |
|---|---|---|---|
| This compound | Hydrazine (PC1: 60.9%) | 12.3 ± 1.2 | 185 |
| Cmpd-D | Hydrazine (PC1: 60.9%) | 8.7 ± 0.9 | 192 |
| Cmpd-E | Fluoro (PC2: 14.4%) | 45.6 ± 3.1 | 170 |
Key Findings :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
